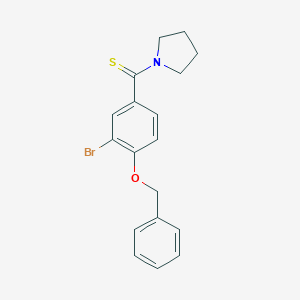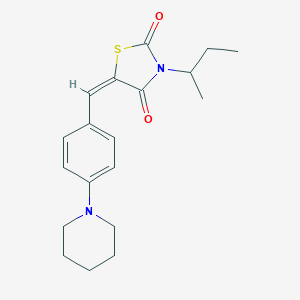
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether is a chemical compound that belongs to the class of thioether derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties. In
Wirkmechanismus
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether inhibits PTPs by covalently modifying the active site of the enzyme. The thioether group of the compound reacts with the cysteine residue in the active site of the enzyme, resulting in the inhibition of the enzyme's activity. This inhibition leads to the modulation of cellular signaling pathways, which can potentially be used in the treatment of various diseases.
Biochemical and Physiological Effects:
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether has been shown to have potent inhibitory activity against various PTPs. It has been found to be selective towards certain PTPs, such as PTP1B, which is involved in the regulation of insulin signaling. The compound has also been found to have anti-inflammatory activity, which can potentially be used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether in lab experiments is its potent inhibitory activity against PTPs. This allows for the modulation of cellular signaling pathways and the potential treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic to certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether in scientific research. One potential direction is the development of more selective inhibitors of PTPs. This can allow for the modulation of specific cellular signaling pathways and potentially lead to the development of more targeted therapies for various diseases. Another potential direction is the study of the compound's anti-inflammatory activity and its potential use in the treatment of various inflammatory diseases. Additionally, the compound's potential toxicity can be further studied to determine its safety for use in various experiments.
Synthesemethoden
The synthesis of Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether involves the reaction between 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenol and benzyl bromide in the presence of a base. The reaction yields Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. PTPs are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether can modulate cellular signaling pathways and potentially be used in the treatment of various diseases such as cancer, diabetes, and autoimmune disorders.
Eigenschaften
Produktname |
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether |
|---|---|
Molekularformel |
C18H18BrNOS |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
(3-bromo-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18BrNOS/c19-16-12-15(18(22)20-10-4-5-11-20)8-9-17(16)21-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 |
InChI-Schlüssel |
ZKOKNFSHZTVWCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Kanonische SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)